4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile
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Overview
Description
4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it a valuable component in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile typically involves a diazo coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, followed by its reaction with an aromatic compound containing an electron-donating group. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazonium salt and the subsequent coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial to achieving high efficiency and purity in the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products Formed
Oxidation: Products can include quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes and studies.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic uses, including as a diagnostic agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets through the azo bond. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl: Known for its use in coordination chemistry and as a ligand in metal-organic frameworks.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Used in the synthesis of stable organic radicals and as precursors to verdazyl radicals.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
4-[(E)-{4-[Di([1,1’-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile stands out due to its vibrant color, stability, and versatility in various applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
648901-07-9 |
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Molecular Formula |
C37H26N4 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
4-[[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C37H26N4/c38-27-28-11-17-33(18-12-28)39-40-34-19-25-37(26-20-34)41(35-21-13-31(14-22-35)29-7-3-1-4-8-29)36-23-15-32(16-24-36)30-9-5-2-6-10-30/h1-26H |
InChI Key |
GHWKAWNMGBVIPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C#N |
Origin of Product |
United States |
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